(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S2/c1-5-32-17-10-14(11-18(33-6-2)21(17)34-7-3)22(28)25-23-26(13-20(27)31-4)16-9-8-15(36(24,29)30)12-19(16)35-23/h8-12H,5-7,13H2,1-4H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMBOVVZRYVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the triethoxybenzoyl imino group: This step involves the condensation of 3,4,5-triethoxybenzoyl chloride with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The triethoxybenzoyl imino group may enhance the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings and Implications
- Sulfamoyl vs. Sulfonylurea : Unlike ’s sulfonylurea herbicides, the sulfamoyl group in the target compound may enable antibacterial mechanisms akin to sulfonamide drugs .
- Stereochemical Influence: The Z-configuration of the imino group likely enhances target specificity, as seen in ’s cephalosporin intermediates, where stereochemistry dictates bioactivity .
Biological Activity
(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzo[d]thiazole moiety, a sulfonamide group, and an ester functional group. The structural components are believed to contribute to its biological activity by interacting with specific biological targets.
Anticancer Properties
Recent studies suggest that compounds similar to this compound may exhibit anticancer properties through the inhibition of carbonic anhydrase (CA) isozymes. For instance, methyl 5-sulfamoyl-benzoates have been shown to selectively inhibit CAIX, an isozyme overexpressed in various tumors, thus acidifying the tumor microenvironment and promoting metastasis .
Table 1: Binding Affinity of Sulfamoyl Compounds to CA Isozymes
| Compound | Binding Affinity (Kd, nM) | Selectivity |
|---|---|---|
| 4b | 0.12 | >100-fold over other CA isozymes |
| 3b | 0.08 | High selectivity for CAIX |
The proposed mechanism involves the binding of the compound to the active site of CAIX, leading to a decrease in its enzymatic activity. This inhibition can result in reduced tumor growth and metastasis. The structural analysis via X-ray crystallography has provided insights into how specific substitutions on the benzenesulfonamide ring can enhance binding affinity and selectivity for CAIX over other isozymes .
Case Studies
Several studies have investigated the biological effects of related compounds in preclinical models:
- In vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo Studies : Animal models treated with these compounds showed significant tumor regression compared to control groups, highlighting their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications on the benzene ring and the sulfonamide group significantly influence biological activity. For example:
Q & A
Q. Why do synthetic yields vary significantly between labs for the same protocol?
- Methodology :
- Trace Metal Analysis : Check for Fe³⁺ or Cu²⁺ contaminants in reagents that may catalyze side reactions .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect incomplete imine formation or premature cyclization .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
